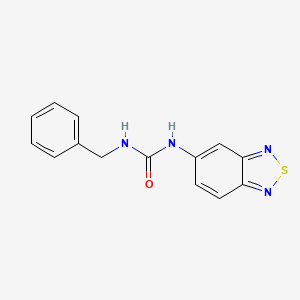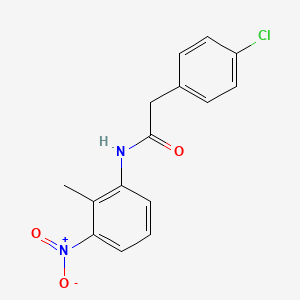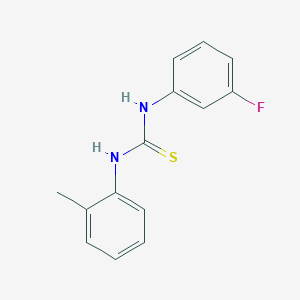
1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione, commonly known as methoxphenidine (MXP), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1989 by a team of researchers led by David E. Nichols at Purdue University. MXP has gained popularity in recent years due to its potential use in scientific research.
Mecanismo De Acción
1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the regulation of synaptic plasticity and learning and memory processes. 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione binds to the receptor and inhibits its activity, leading to a dissociative state characterized by altered perception, loss of coordination, and anesthesia.
Biochemical and Physiological Effects:
1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione has been shown to produce a range of biochemical and physiological effects in animal models. These include changes in neurotransmitter levels, alterations in brain activity, and changes in heart rate and blood pressure. 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione has also been shown to produce neuroprotective effects in certain animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione is its ability to produce a dissociative state that is similar to that produced by other dissociative anesthetics such as ketamine and phencyclidine (PCP). This makes it a useful tool for studying the effects of dissociative anesthetics on the brain and behavior. However, one limitation of 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione is its potential for abuse, which may limit its use in certain laboratory settings.
Direcciones Futuras
There are several future directions for research on 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione. One area of interest is the development of novel compounds that target the NMDA receptor with greater selectivity and potency than 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione. Another area of interest is the investigation of the potential therapeutic applications of 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione and related compounds in the treatment of certain neurological and psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione and its potential for abuse.
Métodos De Síntesis
The synthesis of 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione involves the reaction of 1-(1-methoxycyclohexyl)-2-nitropropene with lithium aluminum hydride (LiAlH4) followed by acid hydrolysis. This method has been described in detail in the literature and is considered a reliable way to produce 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione has shown potential in scientific research as a tool for studying the central nervous system. It has been used in studies investigating the effects of dissociative anesthetics on the brain and behavior. 1-(1-methoxycyclohexyl)-3-phenyl-1,3-propanedione has also been used in studies investigating the neuroprotective properties of certain compounds.
Propiedades
IUPAC Name |
1-(1-methoxycyclohexyl)-3-phenylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-19-16(10-6-3-7-11-16)15(18)12-14(17)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJOXZQPVZJXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)C(=O)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methoxycyclohexyl)-3-phenylpropane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)
![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)


![3,5-dibromo-2-methoxybenzaldehyde {4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5694903.png)
![methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5694935.png)

![N-[2-(acetylamino)phenyl]-3-chlorobenzamide](/img/structure/B5694953.png)
![N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5694954.png)
![1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5694965.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)